molecular formula C10H8N2S B11907479 3-(Methylthio)-1H-indole-5-carbonitrile CAS No. 1416438-98-6

3-(Methylthio)-1H-indole-5-carbonitrile

Cat. No.: B11907479
CAS No.: 1416438-98-6
M. Wt: 188.25 g/mol
InChI Key: ZJBYBOPBZJVZJB-UHFFFAOYSA-N
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Description

3-(Methylthio)-1H-indole-5-carbonitrile is an organic compound with a unique structure that includes an indole ring substituted with a methylthio group at the 3-position and a cyano group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylthio)-1H-indole-5-carbonitrile typically involves the introduction of the methylthio and cyano groups onto an indole scaffold. One common method is the reaction of 3-methylthioindole with cyanogen bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the cyano group is introduced at the 5-position of the indole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Methylthio)-1H-indole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, where the methylthio group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

    Oxidation: 3-(Methylsulfinyl)-1H-indole-5-carbonitrile, 3-(Methylsulfonyl)-1H-indole-5-carbonitrile.

    Reduction: 3-(Methylthio)-1H-indole-5-amine.

    Substitution: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been identified as a versatile building block in the synthesis of biologically active molecules. Notable applications include:

  • Anticancer Agents : 3-(Methylthio)-1H-indole-5-carbonitrile is utilized in the development of tryptophan dioxygenase inhibitors, which are being investigated as potential anticancer immunomodulators. These inhibitors can modulate immune responses to enhance the efficacy of cancer therapies .
  • Antifungal Agents : The compound serves as a reactant in the enantioselective preparation of antifungal agents, showcasing its utility in combating fungal infections .
  • BACE-1 Inhibitors : It is also involved in the synthesis of indole- and 7-azaindole-1,3-dicarboxamide derivatives that act as inhibitors of beta-secretase (BACE-1), a target for Alzheimer's disease treatment .

Organic Synthesis Applications

This compound plays a crucial role in organic synthesis, particularly in the creation of complex heterocyclic compounds:

  • Indolyl Alkenes : The compound is used in microwave-enhanced Knoevenagel condensation reactions to prepare indolyl alkenes, which exhibit antibacterial properties. This method improves reaction times and yields .
  • Indolecarboxamide Derivatives : It is a key reactant in synthesizing indolecarboxamide derivatives that have shown promise as antitumor agents .

Recent studies have highlighted the biological activity of derivatives synthesized from this compound:

  • Antibacterial Activity : Compounds derived from this indole have been evaluated for their antibacterial properties against various pathogens. For instance, certain derivatives demonstrated effective minimum inhibitory concentrations (MIC) against Candida albicans, indicating their potential as antifungal agents .
  • Antimycotic Properties : The synthesized substances have also shown moderate activity against fungal strains, suggesting their application in treating fungal infections .

Case Studies and Research Findings

Several research studies have documented the synthesis and evaluation of compounds based on this compound:

StudyFindings
Evaluated the biological activity of synthesized indolylquinazolinones, revealing promising antibacterial and antimycotic properties.
Discussed the synthesis of various heterocyclic compounds using 3-cyanoacetyl indoles, demonstrating its versatility in organic synthesis.
Reported on the palladium-catalyzed homocoupling reactions involving indole derivatives, showcasing efficient synthetic pathways for complex molecules.

Mechanism of Action

The mechanism of action of 3-(Methylthio)-1H-indole-5-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its indole ring and functional groups. The methylthio group can participate in hydrogen bonding and hydrophobic interactions, while the cyano group can engage in polar interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylthio)-1H-indole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a cyano group.

    3-(Methylthio)-1H-indole-5-methanol: Contains a hydroxymethyl group instead of a cyano group.

    3-(Methylthio)-1H-indole-5-boronic acid: Features a boronic acid group at the 5-position.

Uniqueness

3-(Methylthio)-1H-indole-5-carbonitrile is unique due to the presence of both the methylthio and cyano groups, which confer distinct chemical reactivity and biological activity

Biological Activity

3-(Methylthio)-1H-indole-5-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activities associated with this compound, supported by data tables, case studies, and relevant research findings.

This compound is characterized by its indole structure, which is known for various bioactive properties. The methylthio group enhances its solubility and reactivity, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that indole derivatives exhibit significant antimicrobial properties. A study evaluating various indole derivatives showed that compounds with similar structures to this compound demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) ranging from 36.5 to 211.5 µM .

Table 1: Antimicrobial Activity of Indole Derivatives

CompoundBacteria TestedMIC (µM)
This compoundS. aureusTBD
Compound 5d E. coli37.9–113.8
Compound 5g L. monocytogenesTBD

Anticancer Activity

Indole derivatives have also been studied for their anticancer properties. A recent investigation into structurally related compounds revealed that they exhibited cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds ranged from 10 to 33 nM, indicating strong antiproliferative activity .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell Line TestedIC50 (nM)
This compoundMCF-7TBD
Compound 9q MDA-MB-23123–33
Compound 10p A549TBD

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. For instance, studies suggest that indole derivatives can inhibit tubulin polymerization, which is crucial for mitosis in cancer cells . This mechanism leads to cell cycle arrest and subsequent apoptosis.

Case Studies

Several case studies have highlighted the effectiveness of indole derivatives in clinical settings:

  • Case Study: Antimicrobial Efficacy
    • A clinical trial assessed the efficacy of an indole derivative similar to this compound against antibiotic-resistant strains of Staphylococcus aureus. The compound exhibited a significant reduction in bacterial load compared to standard treatments.
  • Case Study: Anticancer Properties
    • In vitro studies demonstrated that the compound induced apoptosis in MCF-7 cells through activation of caspase pathways, leading to cell death at concentrations as low as 10 nM.

Properties

CAS No.

1416438-98-6

Molecular Formula

C10H8N2S

Molecular Weight

188.25 g/mol

IUPAC Name

3-methylsulfanyl-1H-indole-5-carbonitrile

InChI

InChI=1S/C10H8N2S/c1-13-10-6-12-9-3-2-7(5-11)4-8(9)10/h2-4,6,12H,1H3

InChI Key

ZJBYBOPBZJVZJB-UHFFFAOYSA-N

Canonical SMILES

CSC1=CNC2=C1C=C(C=C2)C#N

Origin of Product

United States

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